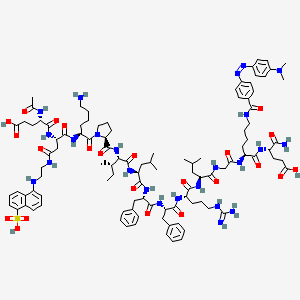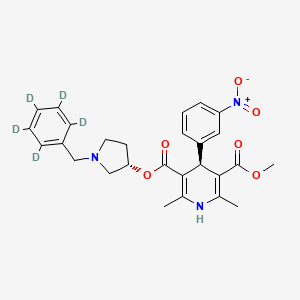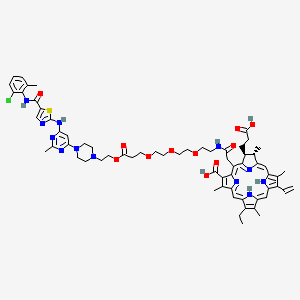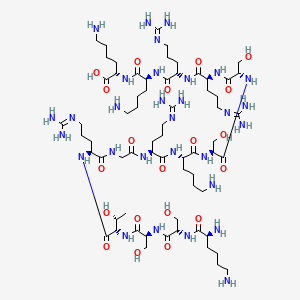![molecular formula C20H17F2N5OS B12371465 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a complex organic compound featuring multiple heterocyclic rings and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines involves the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of such compounds often relies on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes. Additionally, the availability of fluorinated building blocks and advanced fluorination techniques has facilitated the large-scale production of fluorinated heterocycles.
化学反応の分析
Types of Reactions
The compound 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cyclization Reactions: The formation of the thiazolo[5,4-c]pyridine ring involves cyclization reactions, which can be facilitated by electrophilic or nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: AlF3, CuF2, Bu4N+F−
Cyclization Reagents: Iodine, boronic acids, and alkylating agents
Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce complex heterocyclic structures.
科学的研究の応用
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: Its fluorinated pyridine rings can be used as probes in biological systems to study enzyme interactions and metabolic pathways.
Industrial Applications:
作用機序
The mechanism of action of 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets by forming strong hydrogen bonds and electrostatic interactions. The compound’s heterocyclic rings can also participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding complex.
類似化合物との比較
Similar compounds to 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one include other fluorinated pyridines and thiazolopyridines. These compounds share similar structural features, such as the presence of fluorine atoms and heterocyclic rings, but differ in their specific substituents and ring fusion patterns. Examples of similar compounds include:
2-fluoro-3-bromopyridine: A simpler fluorinated pyridine derivative used as an intermediate in organic synthesis.
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A compound with a similar fluorinated pyridine ring system, used as an inhibitor of influenza RNA-dependent RNA polymerase.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and fluorine substituents, which confer specific chemical and biological properties that are not present in simpler analogues.
特性
分子式 |
C20H17F2N5OS |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1 |
InChIキー |
NKXBUELDCAQJLQ-LBPRGKRZSA-N |
異性体SMILES |
C1CN(C[C@H]1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
正規SMILES |
C1CN(CC1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

